AMG-Tie2-1

Description

Properties

IUPAC Name |

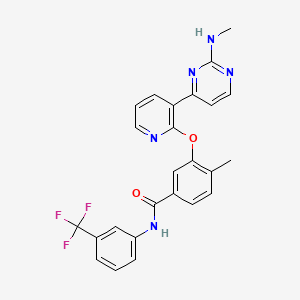

4-methyl-3-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxy-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N5O2/c1-15-8-9-16(22(34)32-18-6-3-5-17(14-18)25(26,27)28)13-21(15)35-23-19(7-4-11-30-23)20-10-12-31-24(29-2)33-20/h3-14H,1-2H3,(H,32,34)(H,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIWALRWYYSHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=C(C=CC=N3)C4=NC(=NC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582974 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870223-96-4 | |

| Record name | 4-Methyl-3-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMG-Tie2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AMG-Tie2-1, a potent inhibitor of the Tie2 and VEGFR2 receptor tyrosine kinases. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of its therapeutic potential and the underlying biological pathways it modulates.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets two key receptor tyrosine kinases involved in angiogenesis: Tie2 (tunica interna endothelial cell kinase 2) and VEGFR2 (vascular endothelial growth factor receptor 2). By inhibiting these receptors, this compound disrupts the signaling pathways crucial for the formation of new blood vessels, a process frequently exploited by tumors for their growth and metastasis.

The Tie2 receptor and its ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), play a critical role in vascular development and stability. Ang1 typically acts as an agonist, promoting vessel maturation and quiescence. In contrast, Ang2, which is often upregulated in tumor microenvironments, can act as a context-dependent antagonist or partial agonist, leading to vascular destabilization and facilitating angiogenesis. This compound's inhibition of Tie2 phosphorylation directly interferes with the signaling initiated by these ligands.

Simultaneously, by inhibiting VEGFR2, this compound blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This dual inhibition of both the Tie2 and VEGF pathways provides a multi-pronged approach to suppressing angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related molecules targeting the angiopoietin/Tie2 pathway.

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| This compound | Tie2 | 1 | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] |

| VEGFR2 | 3 | Homogeneous Time-Resolved Fluorescence (HTRF) | [1][2] | |

| Tie2 Autophosphorylation | 10 | EA.hy926 human endothelial cells | [1][2] | |

| AMG 386 (Trebananib) | Ang1 | 0.9 | Not Specified | [3] |

| Ang2 | 0.023 | Not Specified | [3] | |

| AMG 780 | Ang1 | 4.5 | Not Specified | [4][5] |

| Ang2 | 0.06 | Not Specified | [4][5] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: The Tie2 signaling pathway is activated by Angiopoietin-1 (Ang1), leading to downstream activation of PI3K/Akt and MAPK/ERK pathways, which regulate endothelial cell survival, migration, and vascular permeability. Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist.

Caption: this compound inhibits both the Tie2 and VEGFR2 receptors, leading to the blockade of their respective downstream signaling pathways and resulting in the inhibition of angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant Tie2 or VEGFR2 kinase domain.

-

Biotinylated peptide substrate.

-

ATP.

-

Europium cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-XL665.

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the kinase, biotinylated peptide substrate, and this compound (or vehicle control) to the microplate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

-

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

-

The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.

Protocol:

-

Cell Culture:

-

Culture EA.hy926 human endothelial cells in appropriate media (e.g., DMEM supplemented with 10% FBS).

-

-

Procedure:

-

Seed cells in 96-well plates and grow to confluence.

-

Starve the cells in serum-free media for 4-6 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a specific ligand (e.g., Angiopoietin-1 for Tie2) for a short period (e.g., 10-15 minutes) at 37°C.

-

Aspirate the media and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the level of phosphorylated Tie2 and total Tie2 in the cell lysates using a sandwich ELISA or Western blotting.

-

For ELISA, coat a plate with a capture antibody for total Tie2. Add cell lysates, followed by a detection antibody for phosphorylated Tie2 (e.g., anti-phospho-Tie2 [Tyr992]) and a secondary HRP-conjugated antibody.

-

For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Tie2 and total Tie2.

-

Quantify the signal and calculate the percent inhibition of autophosphorylation at each drug concentration to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing an anti-angiogenic agent like this compound involves in vitro biochemical and cellular assays followed by in vivo efficacy studies in tumor models.

This guide provides a foundational understanding of the mechanism of action for this compound. Further research into the downstream effects on specific cell types within the tumor microenvironment and potential resistance mechanisms will continue to refine our knowledge of this and similar targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Context-Dependent Role of Angiopoietin-1 Inhibition in the Suppression of Angiogenesis and Tumor Growth: Implications for AMG 386, an Angiopoietin-1/2–Neutralizing Peptibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the AMG-Tie2-1 Signaling Pathway

This technical guide provides a comprehensive overview of the AMG-Tie2-1 signaling pathway, tailored for researchers, scientists, and drug development professionals. This compound is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. This document details the mechanism of action of this compound, the downstream signaling cascades it modulates, and relevant experimental protocols for its characterization.

Core Concepts of the Angiopoietin-Tie2 Signaling Axis

The angiopoietin (Ang)-Tie2 signaling pathway is essential for the development and maturation of the vascular system. The key components of this pathway are the Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, and its ligands, the angiopoietins, primarily Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).

Ang1 binding to Tie2 promotes receptor phosphorylation, leading to the recruitment of downstream signaling molecules that mediate endothelial cell survival, migration, and the stabilization of blood vessels. Conversely, Ang2 often acts as a context-dependent antagonist of Ang1, promoting vascular destabilization and angiogenesis, particularly in the presence of vascular endothelial growth factor (VEGF).

This compound: A Dual Inhibitor of Tie2 and VEGFR2

This compound is a research compound identified as a highly potent inhibitor of Tie2 kinase activity. It also exhibits inhibitory activity against VEGFR2, another key receptor tyrosine kinase involved in angiogenesis. This dual inhibitory action suggests that this compound can block two critical pathways in tumor neovascularization.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

| Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Tie2 | Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay | 1 | - | [1][2] |

| VEGFR2 | Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay | 3 | - | [1][2] |

| Tie2 Phosphorylation | Cellular Assay | 10 | EA.hy926 human endothelial cells | [1][2] |

The this compound Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of the Tie2 receptor. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for Tie2/VEGFR2 Inhibition

This assay quantitatively measures the inhibition of Tie2 or VEGFR2 kinase activity by this compound.

Materials:

-

Recombinant human Tie2 or VEGFR2 kinase domain

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

This compound (or other test compounds)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the test compound, recombinant kinase, and biotinylated peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in a buffer containing EDTA.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Cellular Tie2 Phosphorylation Assay

This assay determines the ability of this compound to inhibit Ang1-induced Tie2 autophosphorylation in a cellular context.

Materials:

-

EA.hy926 human endothelial cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

Recombinant human Angiopoietin-1 (Ang1)

-

This compound (or other test compounds)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-Tie2 (Tyr992) antibody

-

Anti-total-Tie2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed EA.hy926 cells in 6-well plates and grow to near confluence.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a fixed concentration of Ang1 (e.g., 200 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody (anti-phospho-Tie2 or anti-total-Tie2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Tie2 signal to the total-Tie2 signal. Determine the IC50 value for the inhibition of phosphorylation.

References

An In-depth Technical Guide to the Structure and Activity of AMG-Tie2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor AMG-Tie2-1, a potent antagonist of the Tie2 and VEGFR2 receptor tyrosine kinases. The information is compiled from publicly available scientific literature and product descriptions.

Core Structure and Physicochemical Properties

This compound, systematically named 4-methyl-3-[[3-[2-(methylamino)-4-pyrimidinyl]-2-pyridinyl]oxy]-N-[3-(trifluoromethyl)phenyl]-benzamide, is a key compound developed in a program aimed at creating selective Tie2 kinase inhibitors.[1] Its development was guided by X-ray cocrystal structures of related kinase inhibitors. The chemical structure and properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₀F₃N₅O₂ | [1] |

| Molecular Weight | 479.45 g/mol | [1] |

| CAS Number | 870223-96-4 | [1] |

| SMILES | CNC1=NC(C2=CC=CN=C2OC3=C(C)C=CC(C(NC4=CC=CC(C(F)(F)F)=C4)=O)=C3)=CC=N1 | |

| Appearance | Solid | |

| Purity | ≥99.5% (as per commercial suppliers) | |

| Solubility | 10 mM in DMSO | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of Tie2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are critical receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels.

The Tie2 signaling pathway is activated by its ligands, the angiopoietins (Ang1 and Ang2). Angiopoietin-1 (Ang1) binding to the Tie2 receptor on endothelial cells promotes vessel maturation and stability. In contrast, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, contributing to vessel destabilization and remodeling, which is often a prerequisite for angiogenesis. By inhibiting the kinase activity of Tie2, this compound blocks the downstream signaling cascades that lead to endothelial cell survival, proliferation, and migration.

The VEGFR2 signaling pathway is a primary driver of angiogenesis. Vascular Endothelial Growth Factor (VEGF) binds to VEGFR2, leading to receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and permeability. This compound's inhibition of VEGFR2 kinase activity effectively shuts down these pro-angiogenic signals.

The dual inhibition of both Tie2 and VEGFR2 pathways by this compound represents a comprehensive approach to blocking angiogenesis by targeting both vessel maturation/stability and initiation of vessel sprouting.

Quantitative Activity Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the available data.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Assay Type | IC₅₀ (nM) | Reference |

| Tie2 | Homogeneous Time-Resolved Fluorescence (HTRF) | 1 | [1][2] |

| VEGFR2 | Homogeneous Time-Resolved Fluorescence (HTRF) | 3 | [1][2] |

Table 2: Cellular Activity

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| Angiopoietin-1 induced Tie2 autophosphorylation | EA.hy926 human endothelial cells | 10 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. The following sections outline the methodologies based on available information. For complete details, consultation of the primary literature is recommended.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is used to measure the direct inhibition of Tie2 and VEGFR2 kinase activity by this compound.

Principle: The HTRF assay is a fluorescence resonance energy transfer (FRET)-based technology. In a typical kinase assay format, a biotinylated substrate peptide and an ATP source are incubated with the kinase. The phosphorylation of the substrate is then detected by adding a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.

General Protocol:

-

Reagents:

-

Recombinant human Tie2 or VEGFR2 kinase domain.

-

Biotinylated substrate peptide (e.g., poly-GT for tyrosine kinases).

-

ATP.

-

Assay buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT, BSA).

-

This compound at various concentrations.

-

HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

-

-

Procedure:

-

Add kinase, substrate peptide, and this compound (or DMSO as a control) to a low-volume 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents.

-

Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm * 10,000) is calculated.

-

IC₅₀ values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Tie2 Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of Tie2 in a cellular context.

Principle: Endothelial cells (e.g., EA.hy926) that endogenously or recombinantly express Tie2 are stimulated with Angiopoietin-1 to induce receptor autophosphorylation. The cells are then lysed, and the level of phosphorylated Tie2 is quantified, typically by Western blotting or a quantitative immunoassay like an ELISA or HTRF.

General Protocol:

-

Cell Culture:

-

Culture EA.hy926 human endothelial cells in appropriate media (e.g., DMEM supplemented with FBS).

-

Plate cells in multi-well plates and grow to near confluence.

-

Serum-starve the cells for a period (e.g., 4-24 hours) prior to the experiment to reduce basal receptor phosphorylation.

-

-

Inhibition and Stimulation:

-

Pre-incubate the serum-starved cells with various concentrations of this compound (or DMSO as a control) for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a recombinant Angiopoietin-1 for a short period (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a buffer containing detergents and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

-

Detection of Phospho-Tie2:

-

Western Blot:

-

Separate equal amounts of protein from each lysate by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phosphorylated Tie2 (p-Tie2).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with an antibody for total Tie2 to confirm equal loading.

-

-

HTRF Assay:

-

Transfer cell lysates to a 384-well plate.

-

Add HTRF detection reagents (e.g., anti-p-Tie2 antibody labeled with a donor fluorophore and an anti-total Tie2 antibody labeled with an acceptor fluorophore).

-

Incubate and read the plate as described in the HTRF kinase assay protocol.

-

-

-

Data Analysis:

-

For Western blots, quantify the band intensities.

-

For HTRF, calculate the HTRF ratio.

-

Normalize the phospho-Tie2 signal to the total Tie2 signal.

-

Determine IC₅₀ values by plotting the normalized signal against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a potent and selective dual inhibitor of Tie2 and VEGFR2 kinases. Its ability to block key signaling pathways involved in angiogenesis has been demonstrated through in vitro and cellular assays. This technical guide provides a summary of its core structure, mechanism of action, quantitative activity, and the experimental protocols used for its characterization. For a complete and detailed understanding, researchers are encouraged to consult the primary scientific literature.

References

AMG-Tie2-1: A Technical Guide to its Effects on Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and homeostasis. This pathway, primarily active in endothelial cells, plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of this pathway is implicated in various pathologies, including cancer and retinal diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of AMG-Tie2-1, a therapeutic agent designed to modulate the Angiopoietin-Tie2 pathway, and its consequential effects on endothelial cell biology.

Note on the Investigational Compound: Publicly available data for a compound specifically named "this compound" is limited. This guide will therefore utilize data from closely related and well-documented investigational drugs, AMG 386 (Trebananib) and AMG 780 , which are also peptide-Fc fusion proteins (peptibodies) or antibodies developed by Amgen that target Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). These molecules are functionally analogous to the therapeutic concept of an "this compound" agent that inhibits Tie2 signaling by neutralizing its ligands.

Mechanism of Action

This compound functions as a dual inhibitor of Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). By binding to these ligands, it prevents their interaction with the Tie2 receptor on the surface of endothelial cells.[1] This action has profound effects on the downstream signaling cascade that governs endothelial cell survival, proliferation, migration, and vascular stability.

Ang1 is the primary agonist of the Tie2 receptor, and its binding promotes vascular quiescence and stability.[2] Conversely, Ang2 is a contextual antagonist, often upregulated in settings of vascular remodeling and inflammation, that competes with Ang1 and can lead to vascular destabilization.[3] By neutralizing both Ang1 and Ang2, this compound can inhibit the pro-angiogenic and pro-inflammatory signals mediated by this pathway, particularly in disease states where Ang2 is overexpressed.

Signaling Pathway

The Tie2 signaling pathway is a complex network of interactions that ultimately dictates the behavior of endothelial cells. The binding of Ang1 to the Tie2 receptor induces receptor phosphorylation, leading to the activation of downstream survival and stability pathways. Ang2 can competitively inhibit this process. This compound acts by sequestering both Ang1 and Ang2, thereby preventing Tie2 activation. The vascular endothelial protein tyrosine phosphatase (VE-PTP) is a key negative regulator of this pathway, dephosphorylating the Tie2 receptor and dampening its signaling output.

Quantitative Data Presentation

The following tables summarize the inhibitory activity and preclinical efficacy of AMG 386 (Trebananib) and AMG 780, which serve as surrogates for this compound.

Table 1: In Vitro Inhibitory Activity of AMG 386 and AMG 780

| Compound | Target | Assay | IC50 (nM) | Reference |

| AMG 386 (Trebananib) | Angiopoietin-1 | Neutralization | 0.9 | [1] |

| Angiopoietin-2 | Neutralization | 0.023 | [1] | |

| AMG 780 | Angiopoietin-1 | Neutralization | 4.5 | [4] |

| Angiopoietin-2 | Neutralization | 0.06 | [4] |

Table 2: Preclinical In Vivo Efficacy of AMG 780

| Model | Treatment | Endpoint | Result | Reference |

| Colo205 Xenograft | AMG 780 (300 µg, twice weekly) | Tumor Growth | 66% inhibition | [4] |

| Viable Tumor Fraction | 81% reduction | [4] | ||

| Endothelial Cell Proliferation | 84% inhibition | [4] |

Effects on Endothelial Cells

By inhibiting the Angiopoietin-Tie2 pathway, this compound is expected to modulate several key functions of endothelial cells:

-

Inhibition of Proliferation: In pathological contexts where angiogenesis is driven by Ang2, this compound can suppress the proliferation of endothelial cells, thereby limiting the growth of new blood vessels.[4]

-

Reduction of Migration: Endothelial cell migration is a crucial step in angiogenesis. By blocking Tie2 signaling, this compound can impede the migratory response of endothelial cells to pro-angiogenic stimuli.

-

Decreased Vascular Permeability: The Angiopoietin-Tie2 pathway is a key regulator of vascular permeability. Ang1 promotes barrier function, while Ang2 can increase vascular leakiness. The net effect of dual Ang1/2 inhibition in disease models is often a reduction in pathological vascular permeability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Ang1/2 inhibitors on endothelial cells.

Tie2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation status of the Tie2 receptor in endothelial cells upon stimulation with angiopoietins and treatment with an inhibitor.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Recombinant Human Angiopoietin-1 (Ang1)

-

This compound (or analogue)

-

Lysis Buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Culture HUVECs to 80-90% confluency in EGM.

-

Starve cells in basal medium with 0.5% FBS for 4-6 hours.

-

Pre-treat cells with desired concentrations of this compound for 1 hour.

-

Stimulate cells with Ang1 (e.g., 200 ng/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-Tie2 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with anti-total-Tie2 antibody for loading control.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells towards a stimulant, and the inhibitory effect of this compound.

Materials:

-

HUVECs

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

-

Fibronectin

-

Basal medium with 0.1% BSA

-

Chemoattractant (e.g., VEGF or Ang1)

-

This compound

-

Calcein AM stain

Protocol:

-

Coat the underside of the Boyden chamber membrane with fibronectin.

-

Starve HUVECs for 4-6 hours in basal medium with 0.1% BSA.

-

Resuspend starved HUVECs in basal medium with 0.1% BSA, with or without this compound.

-

Add the chemoattractant to the lower chamber of the Boyden apparatus.

-

Add the HUVEC suspension to the upper chamber.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM.

-

Count the number of migrated cells in several high-power fields using a fluorescence microscope.

Endothelial Cell Permeability Assay (Transwell)

This assay assesses the integrity of the endothelial cell barrier and the effect of this compound on vascular permeability.

Materials:

-

HUVECs

-

Transwell inserts (0.4 µm pores) for 24-well plates

-

EGM

-

Permeability-inducing agent (e.g., VEGF)

-

This compound

-

FITC-Dextran (70 kDa)

-

Fluorometer

Protocol:

-

Seed HUVECs onto the Transwell inserts and culture until a confluent monolayer is formed.

-

Starve the cells for 2-4 hours in basal medium.

-

Pre-treat the cells with this compound for 1 hour.

-

Add the permeability-inducing agent (e.g., VEGF) to the upper chamber.

-

Add FITC-Dextran to the upper chamber.

-

Incubate for 30-60 minutes at 37°C.

-

Collect samples from the lower chamber.

-

Measure the fluorescence of the samples using a fluorometer.

-

Calculate the amount of FITC-Dextran that has passed through the monolayer as an indicator of permeability.

Conclusion

This compound and its analogues represent a promising therapeutic strategy for diseases characterized by pathological angiogenesis and vascular dysfunction. By neutralizing both Angiopoietin-1 and Angiopoietin-2, these agents effectively inhibit the Tie2 signaling pathway in endothelial cells, leading to a reduction in cell proliferation, migration, and vascular permeability. The data from preclinical studies on closely related compounds like AMG 386 and AMG 780 provide a strong rationale for the continued investigation of this class of inhibitors. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further explore the intricate biology of the Angiopoietin-Tie2 axis and to evaluate the efficacy of novel therapeutic agents targeting this critical pathway.

References

- 1. Context-Dependent Role of Angiopoietin-1 Inhibition in the Suppression of Angiogenesis and Tumor Growth: Implications for AMG 386, an Angiopoietin-1/2–Neutralizing Peptibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiopoietin-1/Tie2 Signaling Pathway Contributes to the Therapeutic Effect of Thymosin β4 on Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of angiopoietins-1 and -2 on the receptor tyrosine kinase Tie2 are differentially regulated at the endothelial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Biological Function of Inhibiting Tie2 and VEGFR2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Tyrosine kinase with Immunoglobulin-like and EGF-like domains 2 (Tie2) signaling pathways, the rationale for their inhibition in pathological angiogenesis, and the methodologies used to study these processes.

Introduction to Angiogenesis and Key Signaling Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and disease. Two receptor tyrosine kinases, VEGFR2 and Tie2, are central regulators of this process.

-

VEGF/VEGFR2 Pathway: The binding of Vascular Endothelial Growth Factor-A (VEGF-A) to VEGFR2 is a primary driver of angiogenesis. This interaction triggers downstream signaling cascades that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][2][3]

-

Angiopoietin/Tie2 Pathway: The Angiopoietin (Ang)/Tie2 axis is crucial for vessel maturation and stability.[4] Angiopoietin-1 (Ang1) is a Tie2 agonist that promotes a quiescent, stable vasculature.[5] Conversely, Angiopoietin-2 (Ang2), often upregulated in tumors and inflammatory conditions, acts as a context-dependent antagonist, destabilizing vessels and making them more responsive to pro-angiogenic signals like VEGF.[6][7]

In pathological conditions such as cancer, the upregulation of both pathways leads to the formation of a chaotic and leaky tumor vasculature, which facilitates tumor growth and metastasis. Therefore, the dual inhibition of VEGFR2 and Tie2 presents a compelling therapeutic strategy to both block new vessel growth and disrupt the existing tumor vasculature.[8][9]

Signaling Pathways

The VEGFR2 Signaling Cascade

Upon VEGF-A binding, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[1] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways critical for angiogenesis:[2][3]

-

PLCγ-PKC-MAPK Pathway: Activation of this pathway is a major contributor to endothelial cell proliferation.[2][3]

-

PI3K/Akt Pathway: This cascade is essential for endothelial cell survival and permeability.[1][3]

-

FAK/p38 MAPK Pathway: These pathways are involved in regulating endothelial cell migration and cytoskeletal remodeling.[10]

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Tie-2 agonists and how do they work? [synapse.patsnap.com]

- 5. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dual inhibition of Ang-2 and VEGF receptors normalizes tumor vasculature and prolongs survival in glioblastoma by altering macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

An In-depth Technical Guide to the Impact of AMG-Tie2-1 on the Tumor Microenvironment

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Angiopoietin-Tie2 signaling axis is a critical regulator of vascular development, maturation, and remodeling, playing a pivotal role in tumor angiogenesis and immune modulation. Therapeutic strategies targeting this pathway represent a promising avenue in oncology. This document provides a comprehensive technical overview of the impact of Amgen's Tie2-targeting therapeutic strategy, focusing on trebananib (AMG 386), a peptibody that neutralizes Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2). By preventing these ligands from activating their cognate receptor, Tie2, trebananib profoundly alters the tumor microenvironment (TME) by normalizing tumor vasculature and modulating immune cell infiltration, thereby inhibiting tumor growth and metastasis. This guide details the underlying mechanisms, presents key quantitative data from preclinical and clinical studies, outlines experimental protocols, and provides visual diagrams of the core biological pathways and experimental workflows.

The Angiopoietin-Tie2 Signaling Pathway and Mechanism of Action

The Tie2 receptor, a tyrosine kinase expressed predominantly on endothelial cells, is a key regulator of vascular stability.[1] Its ligands, Ang1 and Ang2, have distinct but context-dependent roles. Ang1 typically functions as a Tie2 agonist, promoting vessel maturation and stability. Conversely, Ang2, which is frequently upregulated in the TME, can act as a competitive antagonist to Ang1, leading to vascular destabilization and facilitating angiogenesis in the presence of factors like VEGF.[2][3] Tie2 is also expressed on a subset of pro-angiogenic immune cells, known as Tie2-expressing monocytes/macrophages (TEMs), which contribute to tumor progression.

Trebananib (AMG 386) is an investigational peptide-Fc fusion protein (peptibody) designed to sequester both Ang1 and Ang2, thereby preventing their interaction with the Tie2 receptor.[1][4][5] This dual inhibition blocks the downstream signaling cascade, leading to significant alterations within the tumor microenvironment.

Impact on the Tumor Microenvironment: Quantitative Data

Trebananib-mediated inhibition of the Ang-Tie2 axis results in two primary effects on the TME: normalization of the tumor vasculature and modulation of the immune infiltrate.

Alterations in Tumor Vasculature

Preclinical studies demonstrate that trebananib reduces the density of tumor blood vessels while promoting the maturation of the remaining vasculature. This "vascular normalization" is characterized by a less chaotic vessel structure and increased association with pericytes, which can lead to improved tumor perfusion and potentially enhanced delivery of cytotoxic agents.

| Parameter Measured | Model System | Treatment Group | Result | P-value | Reference |

| Micro-Vessel Density (CD31+) | Orthotopic Ovarian Cancer (Mouse) | Trebananib | 30% reduction vs. vehicle control | < 0.05 | [6] |

| Total Hemoglobin Signal | Orthotopic Ovarian Cancer (Mouse) | Trebananib | Significant reduction vs. vehicle | P = 0.01 | [6] |

| Oxyhemoglobin Signal | Orthotopic Ovarian Cancer (Mouse) | Trebananib | Significant increase (indicates normalization) | P < 0.01 | [6] |

| Vessel Maturation | Orthotopic Ovarian Cancer (Mouse) | Trebananib | Improved pericyte association with vessels | - | [6] |

Modulation of the Immune Microenvironment

The Ang-Tie2 pathway is also implicated in the recruitment and function of immune cells. Notably, Tie2 is expressed on pro-angiogenic M2-like tumor-associated macrophages (TAMs). By inhibiting this pathway, trebananib can shift the balance of the immune microenvironment from an immunosuppressive to a more immune-active state.

| Parameter Measured | Model System | Treatment Group | Result | P-value | Reference |

| M2 Macrophage Infiltration | Metastatic Renal Cell Carcinoma (PDX Model) | Trebananib + MET Kinase Inhibitor | Significant reduction in M2 macrophage infiltration | P = 0.0205 | [4] |

| Lung Metastases | Metastatic Renal Cell Carcinoma (PDX Model) | Trebananib alone | Significant reduction in lung metastases | P = 0.0075 | [4] |

| Progression-Free Survival (PFS) | Recurrent Ovarian Cancer (Phase 3 Trial) | Trebananib + Paclitaxel | Median PFS 7.2 months vs 5.4 months for placebo | P < 0.001 | [7] |

| Hazard Ratio for PFS | Recurrent Ovarian Cancer (Phase 3 Trial) | Trebananib + Paclitaxel vs. Placebo + Paclitaxel | 0.66 (34% reduction in risk of progression/death) | P < 0.001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of trebananib.

Patient-Derived Xenograft (PDX) Model for Renal Cell Carcinoma

This protocol describes the in vivo assessment of trebananib's efficacy in a metastatic patient-derived xenograft model.[4][8][9]

-

Animal Model: Seven-week-old severe combined immunodeficient (SCID) mice are used.

-

Tumor Implantation: Human clear cell renal cell carcinoma tissue (e.g., RP-R-02LM model) is implanted subcutaneously or orthotopically into the mice.[4]

-

Treatment Initiation: One month post-implantation, mice are randomized into treatment cohorts.

-

Dosing Regimen: Trebananib is administered via intraperitoneal injection at a dose of 5.6 mg/kg twice a week.[4] Control groups receive a vehicle control (e.g., sterile PBS).

-

Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) using caliper measurements. Animal body weight is also recorded as a measure of toxicity.

-

Immunohistochemistry: Excised tissues are fixed in formalin, embedded in paraffin, and sectioned for immunofluorescence or immunohistochemical analysis.

Immunofluorescence Staining for Microvessel Density (CD31)

This protocol is used to visualize and quantify the density of endothelial cells, a surrogate for microvessel density (MVD).[6][10]

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections (5 µm thick) are deparaffinized and rehydrated.

-

Antigen Retrieval: Slides are subjected to heat-induced antigen retrieval using a citrate buffer (pH 6.0) for 20-30 minutes.

-

Blocking: Sections are blocked with a solution containing normal goat serum (e.g., 10%) and a protein block (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Slides are incubated overnight at 4°C with a primary antibody targeting the endothelial cell marker CD31 (PECAM-1). A common choice is a rat anti-mouse CD31 antibody diluted 1:50 in blocking buffer.

-

Secondary Antibody Incubation: After washing with PBS, slides are incubated with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 555-conjugated goat anti-rat IgG) for 1-2 hours at room temperature, protected from light.

-

Counterstaining & Mounting: Nuclei are counterstained with DAPI. Slides are then mounted using an anti-fade mounting medium.

-

Imaging & Quantification: Images are captured using a fluorescence microscope. MVD is quantified by measuring the percentage of the CD31-positive area per field of view using image analysis software (e.g., ImageJ).[11]

Flow Cytometry for Tumor-Infiltrating Immune Cells

This protocol allows for the detailed characterization and quantification of various immune cell populations within the TME.[12][13]

-

Tumor Dissociation: Freshly excised tumors are mechanically minced and then enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.

-

Cell Filtration & Lysis: The cell suspension is passed through a cell strainer (e.g., 70 µm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.

-

Fc Receptor Blocking: Cells are incubated with an Fc block (anti-CD16/32) to prevent non-specific antibody binding to Fc receptors on immune cells.

-

Surface Staining: The single-cell suspension is stained with a cocktail of fluorochrome-conjugated antibodies against cell surface markers. A typical panel to identify M2-like TAMs might include antibodies for CD45 (pan-leukocyte), CD11b (myeloid), F4/80 (macrophage), and CD206 (mannose receptor, M2 marker).

-

Viability Staining: A viability dye (e.g., DAPI, Propidium Iodide) is added to exclude dead cells from the analysis.

-

Data Acquisition: Samples are run on a multi-color flow cytometer (e.g., BD LSRII).

-

Data Analysis: The data is analyzed using flow cytometry software (e.g., FlowJo). A sequential gating strategy is employed to identify specific cell populations (e.g., gating on live, single, CD45+ cells, then CD11b+ F4/80+ macrophages, and finally assessing the proportion of CD206+ cells).

Summary of Effects

The inhibition of Ang1 and Ang2 by trebananib initiates a cascade of events within the tumor microenvironment that collectively contribute to its anti-tumor activity. This logical relationship underscores the therapeutic rationale for targeting the Tie2 pathway.

Conclusion

Targeting the Angiopoietin-Tie2 axis with agents like trebananib (AMG 386) offers a distinct anti-cancer strategy that complements traditional chemotherapy and other anti-angiogenic approaches like VEGF inhibitors. By simultaneously inducing vascular normalization and fostering a less immunosuppressive tumor microenvironment, this therapeutic approach addresses two critical barriers to effective cancer treatment. The quantitative data from preclinical and clinical studies underscore the potential of this pathway as a therapeutic target. The detailed protocols provided herein offer a framework for further research into the nuanced effects of Ang-Tie2 inhibition on the complex interplay of cells within the tumor microenvironment.

References

- 1. AMG 386 | GIST Support International [gistsupport.org]

- 2. Profile of trebananib (AMG386) and its potential in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular normalization: reshaping the tumor microenvironment and augmenting antitumor immunity for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Randomized Phase 2 Study of Trebananib (AMG 386) with or without Continued Anti-Vascular Endothelial Growth Factor Therapy in Patients with Renal Cell Carcinoma Who Have Progressed on Bevacizumab, Pazopanib, Sorafenib, or Sunitinib – Results of NCI/CTEP Protocol 9048 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoacoustic Tomography Detects Early Vessel Regression and Normalization During Ovarian Tumor Response to the Antiangiogenic Therapy Trebananib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emulatebio.com [emulatebio.com]

- 11. researchgate.net [researchgate.net]

- 12. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of AMG-Tie2-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-Tie2-1 is a potent small molecule inhibitor of the Tie2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability.[1] It also exhibits inhibitory activity against VEGFR2, another key receptor in angiogenic signaling. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory effects on Tie2 signaling and downstream cellular functions.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line | Notes |

| Tie2 | Kinase Assay | 1 | - | Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] |

| VEGFR2 | Kinase Assay | 3 | - | Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1] |

| Tie2 Phosphorylation | Cell-based | 10 | EA.hy926 | Inhibition of Angiopoietin-1 (Ang1)-induced autophosphorylation.[1] |

Experimental Protocols

Tie2 Kinase Inhibition Assay (HTRF)

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on Tie2 kinase activity using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

Recombinant Human Tie2 kinase

-

HTRF KinEASE™ STK Substrate

-

ATP

-

HTRF Detection Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well low-volume white microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

In a 384-well plate, add 2 µL of the diluted this compound or vehicle (DMSO) control.

-

Add 4 µL of a solution containing Tie2 kinase and the HTRF substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for Tie2.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents diluted in detection buffer.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Inhibition of Tie2 Autophosphorylation in Endothelial Cells (Western Blot)

This cell-based assay evaluates the ability of this compound to inhibit the Angiopoietin-1 (Ang1)-induced autophosphorylation of the Tie2 receptor in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or EA.hy926 cells

-

Endothelial Cell Growth Medium

-

Serum-free medium

-

Recombinant Human Angiopoietin-1 (Ang1)

-

This compound (dissolved in DMSO)

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Tie2 (Tyr992), rabbit anti-total Tie2

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Chemiluminescent substrate

Procedure:

-

Seed HUVECs or EA.hy926 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with Ang1 (e.g., 200 ng/mL) for 15-30 minutes at 37°C. A non-stimulated control should be included.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-Tie2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total Tie2 antibody as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of Tie2 phosphorylation.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Calcein AM (for fluorescent visualization, optional)

Procedure:

-

Thaw the Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a small volume of medium containing various concentrations of this compound or vehicle.

-

Seed the HUVECs onto the solidified matrix (e.g., 1.5 x 10^4 cells per well).

-

Incubate the plate at 37°C for 4-18 hours.

-

Visualize the tube formation using a phase-contrast microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).[2]

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the impact of this compound on the directional migration of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium with reduced serum (e.g., 0.5% FBS)

-

Chemoattractant (e.g., VEGF or FBS)

-

This compound (dissolved in DMSO)

-

Boyden chamber inserts with porous membranes (e.g., 8 µm pores)

-

24-well plates

-

Calcein AM or DAPI for cell staining

Procedure:

-

Coat the underside of the Boyden chamber inserts with an extracellular matrix protein like fibronectin or collagen (optional, but recommended).

-

Add medium containing the chemoattractant to the lower wells of the 24-well plate.

-

Harvest and resuspend HUVECs in basal medium with reduced serum.

-

Treat the HUVECs with various concentrations of this compound or vehicle for 30-60 minutes.

-

Seed the treated HUVECs into the upper chamber of the inserts.

-

Incubate the plate at 37°C for 4-6 hours to allow for cell migration.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or by pre-labeling with Calcein AM).

-

Count the number of migrated cells in several fields of view under a microscope.

Mandatory Visualizations

Caption: this compound inhibits the Tie2 and VEGFR2 signaling pathways.

Caption: Workflow for Western Blot analysis of Tie2 phosphorylation.

Caption: Workflow for the endothelial cell tube formation assay.

References

Application Notes and Protocols for AMG-Tie2-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-Tie2-1 is a potent and selective small molecule inhibitor of the tunica interna endothelial cell kinase 2 (Tie2), a receptor tyrosine kinase predominantly expressed on endothelial cells.[1] It also exhibits inhibitory activity against VEGF receptor 2 (VEGFR2).[1] The Tie2 signaling pathway, activated by its angiopoietin ligands (Ang1 and Ang2), plays a critical role in regulating vascular development, maturation, and stability. Dysregulation of this pathway is implicated in various pathological conditions, including tumor angiogenesis and inflammatory diseases. This compound serves as a valuable tool for investigating the therapeutic potential of targeting Tie2 signaling in various in vitro models.

These application notes provide detailed protocols for utilizing this compound in key cell-based assays to assess its impact on endothelial cell function.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of the Tie2 kinase domain, thereby blocking its autophosphorylation and the subsequent downstream signaling cascades. This inhibition effectively abrogates the cellular responses induced by Tie2 activation, such as proliferation, migration, and tube formation.

Data Presentation

The following tables summarize the inhibitory activity of this compound in various assays.

Table 1: In Vitro Kinase and Cell-Based Assay Potency of this compound

| Assay Type | Target | Cell Line | IC50 (nM) |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Tie2 | - | 1 |

| HTRF | VEGFR2 | - | 3 |

| Tie2 Autophosphorylation | Tie2 | EA.hy926 | 10 |

Data compiled from publicly available information.[1]

Table 2: Representative Dose-Response Data of this compound in Endothelial Cell Function Assays

| Concentration (nM) | % Inhibition of Cell Proliferation (HUVEC) | % Inhibition of Cell Migration (HUVEC) | % Inhibition of Tube Formation (HUVEC) |

| 0.1 | 5 ± 2 | 8 ± 3 | 10 ± 4 |

| 1 | 25 ± 5 | 30 ± 6 | 35 ± 7 |

| 10 | 55 ± 8 | 65 ± 9 | 70 ± 10 |

| 100 | 90 ± 6 | 95 ± 4 | 98 ± 3 |

| 1000 | 98 ± 2 | 99 ± 1 | 100 ± 0 |

This table presents representative data generated for illustrative purposes, based on the known potency of this compound. Actual results may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Tie2 signaling pathway and a general workflow for cell-based assays with this compound.

Figure 1. Simplified Tie2 Signaling Pathway and Inhibition by this compound.

Figure 2. General Experimental Workflow for Using this compound.

Experimental Protocols

Tie2 Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit Angiopoietin-1 (Ang1)-induced phosphorylation of the Tie2 receptor in endothelial cells.

Materials:

-

Endothelial cells (e.g., EA.hy926 or HUVEC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS for EA.hy926)

-

Serum-free medium

-

Recombinant Human Angiopoietin-1 (Ang1)

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed endothelial cells in a 6-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with 100 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-Tie2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-Tie2 antibody for loading control.

-

Quantify band intensities to determine the ratio of phosphorylated Tie2 to total Tie2.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on endothelial cell proliferation.

Materials:

-

Endothelial cells (e.g., HUVEC)

-

Complete cell culture medium

-

Serum-reduced medium (e.g., 1-2% FBS)

-

This compound

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete medium and allow them to attach overnight.

-

Replace the medium with serum-reduced medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.

Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.

Materials:

-

Endothelial cells (e.g., HUVEC)

-

Serum-free medium

-

Chemoattractant (e.g., FBS or VEGF)

-

This compound

-

DMSO (vehicle control)

-

Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Cotton swabs

Protocol:

-

Coat the bottom of the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or fibronectin) if desired.

-

Serum-starve HUVECs for 4-6 hours.

-

Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the serum-starved HUVECs in serum-free medium containing various concentrations of this compound or vehicle.

-

Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours at 37°C to allow for migration.

-

Remove the inserts from the plate and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition relative to the vehicle-treated control.

Endothelial Tube Formation Assay

This assay models the late stages of angiogenesis by assessing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Endothelial cells (e.g., HUVEC)

-

Basement membrane extract (e.g., Matrigel®)

-

Serum-free or low-serum medium

-

This compound

-

DMSO (vehicle control)

-

96-well plate (pre-chilled)

-

Inverted microscope with a camera

Protocol:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

-

Harvest HUVECs and resuspend them in serum-free or low-serum medium containing various concentrations of this compound or vehicle.

-

Seed the cells (e.g., 1-2 x 10^4 cells) onto the polymerized matrix.

-

Incubate for 4-18 hours at 37°C.

-

Observe and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Calculate the percentage of inhibition of tube formation relative to the vehicle-treated control.

References

Application Notes and Protocols: Targeting the Tie2 Pathway in In Vivo Animal Models with AMG 386 (Trebananib) and AMG 780

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Angiopoietin (Ang)-Tie2 signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1][2] Angiopoietin-1 (Ang1) generally promotes vessel maturation and stability, while Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or a weak agonist, often leading to vascular destabilization and facilitating angiogenesis.[1][2][3] Dysregulation of this pathway is implicated in numerous pathologies, including cancer, making it a compelling target for therapeutic intervention.[1] Amgen has developed two notable inhibitors of this pathway, AMG 386 (Trebananib), a peptibody, and AMG 780, a fully human monoclonal antibody.[4][5] Both agents are designed to neutralize Ang1 and Ang2, thereby preventing their interaction with the Tie2 receptor and inhibiting angiogenesis.[4][6][7] These application notes provide a summary of in vivo dosing information and detailed experimental protocols for utilizing these compounds in preclinical animal models.

Mechanism of Action

AMG 386 and AMG 780 function by binding to the soluble ligands Ang1 and Ang2, effectively sequestering them and preventing their interaction with the Tie2 receptor on endothelial cells.[4][6][7] This dual inhibition disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and new vessel formation, which are essential for tumor growth and survival.[8][9]

Data Presentation: In Vivo Dosage and Efficacy

The following tables summarize the quantitative data from preclinical studies of AMG 386 and AMG 780 in various in vivo animal models.

Table 1: AMG 386 (Trebananib) In Vivo Dosages and Efficacy

| Animal Model | Cancer Type | Dosage and Schedule | Administration Route | Key Outcomes |

| Mouse | Colo205 (human colon carcinoma) xenograft | Not specified in provided abstracts | Not specified | Blocked tumor endothelial cell proliferation and tumor xenograft growth.[8] |

| Mouse | A431 (human epidermoid cancer) xenograft | Not specified in provided abstracts | Not specified | Resulted in tumor regression.[10] |

| Rat | VEGF-driven corneal vascularization model | Not specified in provided abstracts | Not specified | Suppressed corneal angiogenesis.[8] |

Table 2: AMG 780 In Vivo Dosages and Efficacy

| Animal Model | Cancer Type | Dosage and Schedule | Administration Route | Key Outcomes |

| Mouse | Colo205 (human colon carcinoma) xenograft | 300 µg per animal, twice weekly | Intraperitoneal (IP) | 66% inhibition in tumor growth; 81% inhibition in viable tumor fraction; 84% inhibition in endothelial cell proliferation.[4] |

Experimental Protocols

Protocol 1: General Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tie2 pathway inhibitors in a subcutaneous xenograft model. Specific cell lines, mouse strains, and drug concentrations will need to be optimized for each study.

1. Cell Culture and Preparation: 1.1. Culture the desired human tumor cell line (e.g., Colo205) in the appropriate growth medium under standard sterile conditions. 1.2. Grow cells to an exponential growth phase. 1.3. On the day of implantation, harvest the cells by trypsinization. 1.4. Wash the cells with serum-free medium or phosphate-buffered saline (PBS). 1.5. Resuspend the cells in serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Cell viability should be >95% as determined by trypan blue exclusion. Keep the cell suspension on ice.

2. Animal Handling and Tumor Implantation: 2.1. Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks of age. 2.2. Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation). 2.3. Subcutaneously inject the cell suspension (e.g., 100 µL) into the flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization: 3.1. Monitor the mice regularly for tumor growth. 3.2. Begin measuring tumor volume once the tumors are palpable, typically 2-3 times per week, using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. 3.3. When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

4. Drug Administration: 4.1. Prepare the investigational agent (AMG 386 or AMG 780) and vehicle control in a sterile formulation suitable for the chosen administration route. 4.2. Administer the treatment as per the defined dosage and schedule (e.g., intraperitoneal injection twice weekly). 4.3. The control group should receive the vehicle on the same schedule.

5. Endpoint Analysis: 5.1. Continue to monitor tumor volume and body weight throughout the study. 5.2. At the end of the study (e.g., when tumors in the control group reach a specific size, or after a defined treatment period), euthanize the mice. 5.3. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers of proliferation and angiogenesis, or molecular analysis). 5.4. Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Conclusion

AMG 386 and AMG 780 are potent inhibitors of the Angiopoietin-Tie2 signaling pathway with demonstrated anti-tumor activity in preclinical models. The provided data and protocols serve as a guide for researchers designing in vivo studies to further investigate the therapeutic potential of targeting this critical angiogenic pathway. Careful consideration of the specific animal model, tumor type, and dosing regimen is essential for obtaining robust and reproducible results.

References

- 1. First-in-human, dose-escalation, phase 1 study of anti-angiopoietin-2 LY3127804 as monotherapy and in combination with ramucirumab in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profile of trebananib (AMG386) and its potential in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AMG-386, a selective angiopoietin-1/-2-neutralizing peptibody for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AMG 386 | GIST Support International [gistsupport.org]

- 7. Facebook [cancer.gov]

- 8. Context-Dependent Role of Angiopoietin-1 Inhibition in the Suppression of Angiogenesis and Tumor Growth: Implications for AMG 386, an Angiopoietin-1/2–Neutralizing Peptibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Phase 1, Open–label Study of Trebananib Combined With Sorafenib or Sunitinib in Patients With Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Application Notes and Protocols for Western Blot Analysis of Tie2 Phosphorylation using AMG-Tie2-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are critical regulators of vascular development, angiogenesis, and vascular stability. Dysregulation of the Ang/Tie2 signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases. AMG-Tie2-1 is a potent small molecule inhibitor of Tie2 kinase activity, offering a valuable tool for investigating the therapeutic potential of targeting this pathway.

This document provides detailed application notes and protocols for the analysis of Tie2 phosphorylation using Western blotting, with a specific focus on the application of the inhibitor this compound.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. To assess the phosphorylation status of Tie2, a phospho-specific antibody that recognizes the phosphorylated form of the receptor is used. The total amount of Tie2 protein is also measured using an antibody that recognizes the protein regardless of its phosphorylation state. By comparing the levels of phosphorylated Tie2 (p-Tie2) to total Tie2, the extent of receptor activation and the inhibitory effect of compounds like this compound can be determined.

Key Reagents and Materials

-

Cell Line: Human umbilical vein endothelial cells (HUVECs) or the human endothelial hybrid cell line EA.hy926 are commonly used as they endogenously express the Tie2 receptor.

-

Inhibitor: this compound (dissolved in DMSO)

-

Ligand: Recombinant Human Angiopoietin-1 (Ang1)

-

Antibodies:

-

Primary Antibody: Rabbit anti-phospho-Tie2 (e.g., targeting Tyr992)

-

Primary Antibody: Mouse or Rabbit anti-total Tie2

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

-

Buffers and Reagents:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-